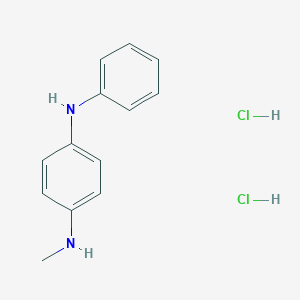

N1-methyl-N4-phenylbenzene-1,4-diamine dihydrochloride

Description

N1-Methyl-N4-phenylbenzene-1,4-diamine dihydrochloride is a substituted aromatic diamine with the IUPAC name dihydrogen N1-methyl-N4-phenylbenzene-1,4-diamine dichloride. Its structure consists of a benzene ring with two amine groups at the 1 and 4 positions, where the N1 amine is methyl-substituted, and the N4 amine is phenyl-substituted, both protonated as dihydrochloride salts. This compound is structurally related to other benzene-1,4-diamine derivatives but distinguished by its unique substitution pattern, which influences its physicochemical and biological properties .

Properties

IUPAC Name |

1-N-methyl-4-N-phenylbenzene-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2.2ClH/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12;;/h2-10,14-15H,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDTYVWZJVTCGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)NC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N4-phenylbenzene-1,4-diamine dihydrochloride typically involves the reaction of N1-methylbenzene-1,4-diamine with phenylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high production efficiency. The compound is then purified through crystallization or other separation techniques to meet the required standards .

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N4-phenylbenzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted benzene compounds .

Scientific Research Applications

Scientific Research Applications

-

Polymer Chemistry

- N1-methyl-N4-phenylbenzene-1,4-diamine dihydrochloride is utilized as a monomer in the synthesis of polymers. Its ability to form strong bonds with other monomers enhances the mechanical properties of the resulting materials. Research has demonstrated that polymers derived from this compound exhibit improved thermal stability and mechanical strength compared to traditional polymers.

-

Dye Manufacturing

- This compound serves as an intermediate in the production of various dyes and pigments. Its aromatic amine structure contributes to the color properties of synthetic dyes, making it essential in textile and coating industries. Case studies indicate that dyes synthesized using this compound show enhanced lightfastness and color yield.

-

Antioxidant Applications

- In rubber manufacturing, this compound is employed as an antioxidant agent. It helps prevent oxidative degradation of rubber products, thereby extending their lifespan and performance. Studies have shown that rubber compounds containing this antioxidant demonstrate significantly lower degradation rates under thermal and oxidative stress conditions.

Data Tables

| Application | Description | Impact |

|---|---|---|

| Polymer Chemistry | Used as a monomer for synthesizing high-performance polymers | Improved thermal stability and strength |

| Dye Manufacturing | Acts as an intermediate for producing synthetic dyes | Enhanced lightfastness and color yield |

| Antioxidant in Rubber | Prevents oxidative degradation in rubber products | Extended lifespan and performance |

Case Study 1: Polymer Synthesis

A study conducted at the University of Bristol explored the use of this compound in synthesizing polyurethanes. The resulting polymers exhibited superior mechanical properties compared to those synthesized with conventional monomers. The research highlighted the potential for this compound to revolutionize polymer applications in various industries.

Case Study 2: Dye Performance

Research published in the Journal of Applied Polymer Science demonstrated that dyes produced from this compound displayed exceptional color retention when exposed to UV light over extended periods. This finding underscores its importance in applications where color stability is crucial.

Case Study 3: Rubber Aging Resistance

A comprehensive analysis by the U.S. Tire Industry Association evaluated the effectiveness of this compound as an antioxidant in tire manufacturing. The results indicated a marked decrease in aging-related failures, affirming its role as a critical component in enhancing rubber durability.

Mechanism of Action

The mechanism of action of N1-methyl-N4-phenylbenzene-1,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. It can also interact with proteins and other biomolecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogues include:

Key Observations :

- Substituent Size and Lipophilicity : Bulky groups (e.g., anthracenyl in ) reduce cellular uptake due to steric hindrance, while methyl or chloroethyl groups enhance lipophilicity .

- Electronic Effects : Electron-donating groups (e.g., methyl) increase basicity of amine groups, whereas electron-withdrawing groups (e.g., chloroethyl) may stabilize reactive intermediates .

- Biological Activity : Quinacrine’s acridine core enables DNA intercalation, a mechanism absent in simpler diamines like N,N-dimethyl derivatives .

Biological Activity

N1-methyl-N4-phenylbenzene-1,4-diamine dihydrochloride is a compound of interest due to its potential biological activity. This article reviews the available literature on its pharmacological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of 1,4-diaminobenzene with a methyl and phenyl substitution. Its molecular formula is , and it features two chloride ions as counterions in its dihydrochloride form. The compound's structure allows for various interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of benzene-1,4-diamine exhibit significant antimicrobial properties. For instance, structural modifications can enhance hydrogen bonding interactions, which are crucial for antibacterial activity. Compounds with higher hydrogen bonding capabilities tend to show increased efficacy against bacterial strains .

Antimalarial Activity

A related class of compounds has demonstrated antimalarial properties. Studies on benzothiazole hydrazones show that they can chelate free iron and inhibit heme polymerization in malaria parasites. These findings suggest that similar mechanisms may be explored for this compound, particularly in its ability to disrupt iron metabolism within pathogens .

Inhibitory Effects on Transcription Factors

Recent patent applications have suggested that compounds related to N1-methyl-N4-phenylbenzene-1,4-diamine can act as inhibitors of transcription factors associated with various diseases, including cancers and inflammatory conditions. These compounds may modulate gene expression by interfering with transcriptional processes, which is a promising avenue for therapeutic interventions .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial potential of related compounds, this compound was tested against several bacterial strains. Results indicated a dose-dependent response, with significant reductions in bacterial viability observed at concentrations above 10 µM. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and disrupt cellular functions.

Case Study 2: Antimalarial Screening

In vitro assays demonstrated that derivatives similar to N1-methyl-N4-phenylbenzene-1,4-diamine could inhibit the growth of Plasmodium falciparum. The lead compound in these studies showed an IC50 value of 0.5 µM against chloroquine-resistant strains, indicating a strong potential for development as an antimalarial agent.

Research Findings Summary

| Study | Target | Activity | IC50/EC50 | Notes |

|---|---|---|---|---|

| Study 1 | Bacteria | Antibacterial | 10 µM | Significant reduction in viability |

| Study 2 | Malaria | Antimalarial | 0.5 µM | Effective against resistant strains |

| Patent | Cancer | Transcription Inhibition | N/A | Potential for cancer treatment |

Q & A

Basic Research Questions

Q. What are the standard protocols for using N1-methyl-N4-phenylbenzene-1,4-diamine dihydrochloride in peroxidase activity assays?

- Methodological Answer : For peroxidase assays, dissolve the compound in deionized water at 0.1–0.5 mM. Mix with hydrogen peroxide (0.01–0.1%) and monitor the formation of indamine dyes spectrophotometrically at 500–600 nm. Ensure pH is maintained between 6.5–7.5 using phosphate buffer to stabilize the reaction . Include negative controls (e.g., omitting peroxidase) to confirm specificity.

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

- Methodological Answer : The compound is a hygroscopic white/gray crystalline powder with high solubility in water (>100 mg/mL) and ethanol, but insolubility in acetone. Store at room temperature in airtight, light-protected containers to prevent oxidation. Pre-warm to room temperature before use to minimize moisture absorption .

Q. What safety precautions are required when handling This compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. In case of exposure, rinse affected areas with water for ≥15 minutes. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Follow OSHA/GHS guidelines for workplace exposure limits .

Advanced Research Questions

Q. How can synthesis routes for this compound be optimized to enhance purity and yield?

- Methodological Answer : Compare reductive alkylation of p-phenylenediamine with methylating agents (e.g., methyl iodide) versus catalytic hydrogenation. Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1). Purify via recrystallization in ethanol/water (3:1) to achieve >98% purity, as validated by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. What analytical strategies resolve contradictions in its redox behavior under varying pH conditions?

- Methodological Answer : Use cyclic voltammetry (scan rate: 50–200 mV/s, Ag/AgCl reference) to assess redox potentials across pH 4–9. Couple with UV-Vis spectroscopy to correlate oxidation states (e.g., λmax shifts from 450 nm [reduced] to 600 nm [oxidized]). For conflicting data, validate via LC-MS to identify degradation byproducts .

Q. How does crystallographic refinement software (e.g., SHELXL) improve structural determination accuracy?

- Methodological Answer : SHELXL refines hydrogen atom positions via riding models and handles twinning or high-resolution data. For this compound, assign anisotropic displacement parameters to heavy atoms (C, N, Cl) and validate using R-factor convergence (<5%). Cross-check with PLATON for symmetry validation .

Q. What comparative studies exist between this compound and structurally related diamines (e.g., quinacrine derivatives)?

- Methodological Answer : Compare electron-donating capacities via DFT calculations (B3LYP/6-31G* basis set). In biological assays, test inhibition of acetylpolyamine oxidase (IC50 values) against N,N'-bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride (MDL 72,522) using fluorescence-based ROS detection .

Q. How is this compound applied in advanced environmental monitoring (e.g., ozone detection)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.